Niddamycin
Overview
Description
Niddamycin is a macrolide antibiotic that belongs to a group of structurally related antibiotics produced by species of Streptomyces. Macrolides are characterized by a large lactone ring, which in the case of this compound, is a 16-membered ring. This compound is known for its antibacterial properties and is used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niddamycin is synthesized through a complex process involving multiple steps. The synthesis typically starts with the formation of the macrolide ring, followed by the addition of various sugar moieties. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The yields of macrolide antibiotics in industrial settings are presumed to reach around 10 mg/mL, although exact details are often proprietary .
Chemical Reactions Analysis
Types of Reactions: Niddamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to determine their potential use in medical applications .
Scientific Research Applications
Niddamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and reactions. In biology and medicine, this compound is used to study its antibacterial properties and its effects on bacterial protein synthesis. It is also used in the development of new antibiotics to combat resistant bacterial strains .
Mechanism of Action
Niddamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This disruption of protein synthesis leads to changes in the bacterial cell wall surface, decreasing the adherence of bacteria to host cells and increasing intracellular killing of organisms. This mechanism is similar to that of other macrolide antibiotics .
Comparison with Similar Compounds
Similar Compounds: Niddamycin is similar to other macrolide antibiotics such as erythromycin, spiramycin, and carbomycin. These compounds share a similar macrolide ring structure and exhibit antibacterial properties .
Uniqueness: What sets this compound apart from other macrolides is its specific structure and the presence of unique sugar moieties, which contribute to its distinct antibacterial activity. Additionally, this compound has been found to be effective against certain bacterial strains that are resistant to other macrolides, making it a valuable compound in the fight against antibiotic resistance .
Properties
IUPAC Name |
[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANHLOZXYEHCY-UDPMFAINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20283-69-6 | |
Record name | Niddamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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